molecular formula C17H25NO4 B4998081 ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate

Cat. No. B4998081
M. Wt: 307.4 g/mol
InChI Key: PRLXTWPJLCLSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate, also known as EDP or Ethyl-Piperidyl-Dimethyl-Benzyl-Carbamate, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidinecarboxylates and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been found to interact with voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to have anticonvulsant and antinociceptive effects, as mentioned earlier. It has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has been found to exhibit interesting properties that make it useful in various fields of research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical applications.

Future Directions

There are several future directions for the study of ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to study its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, this compound could be studied for its potential use as an anticonvulsant, antinociceptive, anxiolytic, or antidepressant agent. Further research could also be conducted to investigate the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate involves the reaction of 2,5-dimethoxybenzaldehyde with piperidine and ethyl chloroformate. The reaction takes place in the presence of a base catalyst and yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

Ethyl 1-(2,5-dimethoxybenzyl)-3-piperidinecarboxylate has been studied for its potential applications in scientific research. It has been found to exhibit interesting properties that make it useful in various fields of research. For instance, this compound has been found to have anticonvulsant and antinociceptive effects, making it a potential candidate for the treatment of epilepsy and pain. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 1-[(2,5-dimethoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-4-22-17(19)13-6-5-9-18(11-13)12-14-10-15(20-2)7-8-16(14)21-3/h7-8,10,13H,4-6,9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLXTWPJLCLSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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